3-Hydroxy-2-iodocyclopent-2-en-1-one
Description
3-Hydroxy-2-iodocyclopent-2-en-1-one is a cyclopentenone derivative featuring hydroxyl (-OH) and iodine (-I) substituents at positions 3 and 2, respectively. This compound combines the electron-withdrawing effects of iodine with the acidic hydroxyl group, making it a unique candidate for synthetic and pharmacological applications.
Properties
Molecular Formula |
C5H5IO2 |
|---|---|
Molecular Weight |
224.00 g/mol |
IUPAC Name |
3-hydroxy-2-iodocyclopent-2-en-1-one |
InChI |
InChI=1S/C5H5IO2/c6-5-3(7)1-2-4(5)8/h7H,1-2H2 |
InChI Key |
AIHWOJHFJFXOAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C(=C1O)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-iodocyclopent-2-en-1-one typically involves the iodination of 3-hydroxycyclopent-2-en-1-one. One common method includes the reaction of 3-hydroxycyclopent-2-en-1-one with iodine in the presence of a base such as potassium hydroxide. The reaction is carried out under controlled conditions to ensure the selective iodination at the desired position on the cyclopentene ring .
Industrial Production Methods
While specific industrial production methods for 3-Hydroxy-2-iodocyclopent-2-en-1-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-iodocyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of 3-hydroxycyclopent-2-en-1-one.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 3-iodocyclopent-2-en-1-one.
Reduction: Formation of 3-hydroxycyclopent-2-en-1-one.
Substitution: Formation of various substituted cyclopentenones depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-2-iodocyclopent-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-iodocyclopent-2-en-1-one involves its interaction with specific molecular targets. The hydroxyl group and iodine atom play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and halogen bonds with target molecules, influencing various biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Structural Variations
The properties and applications of cyclopentenones are highly influenced by substituents. Below is a comparison of 3-Hydroxy-2-iodocyclopent-2-en-1-one with key analogs:
Electronic and Acidity Comparisons
- Hydroxyl Group Acidity: The hydroxyl group in 3-Hydroxycyclopent-2-en-1-one (pKa ≈ 4.5) is moderately acidic due to conjugation with the carbonyl group . Introducing iodine at C2 (electron-withdrawing) in 3-Hydroxy-2-iodocyclopent-2-en-1-one is expected to further lower the pKa, increasing acidity compared to non-halogenated analogs.
- Iodine vs. Alkyl Substituents : Iodine’s electronegativity enhances electrophilic reactivity, making the compound suitable for cross-coupling reactions, whereas ethyl or methyl groups (e.g., in Cyclotene) prioritize flavoring applications due to their volatility and odor profiles .
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